molecular formula C12H21N3S B1440570 {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine CAS No. 1249171-13-8

{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine

Cat. No. B1440570
CAS RN: 1249171-13-8
M. Wt: 239.38 g/mol
InChI Key: BDZIMXUZMGTGOM-UHFFFAOYSA-N
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Description

{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine, also known as ETPM, is an organic compound with a unique structure, containing both aliphatic and aromatic components. It has been studied for its potential applications in the fields of synthetic organic chemistry, pharmaceuticals, and materials science. ETPM has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential therapeutic applications.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been extensively studied for their antioxidant properties . Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various chronic diseases. The thiazole ring, being a part of the compound’s structure, contributes to its potential effectiveness in scavenging free radicals, thus preventing cell damage .

Analgesic and Anti-inflammatory Activity

The compound’s analgesic properties make it a candidate for pain relief research. Additionally, its anti-inflammatory effects are of interest due to the thiazole moiety’s ability to modulate inflammatory pathways. This could lead to the development of new medications for conditions like arthritis or other inflammatory disorders .

Antimicrobial and Antifungal Activity

Research into the antimicrobial applications of thiazole derivatives, including this compound, has shown promise. These compounds can act against a variety of bacterial strains, making them potential candidates for new antibiotic drugs. Similarly, their antifungal properties open avenues for treating fungal infections .

Antiviral Activity

Thiazole derivatives have been identified as potential antiviral agents. Their ability to inhibit viral replication could be harnessed in the treatment of diseases caused by viruses, including HIV. This is particularly relevant given the ongoing need for effective antiviral therapies .

Neuroprotective Activity

Neurodegenerative diseases pose a significant challenge in healthcare. The neuroprotective activity of thiazole derivatives suggests that they could play a role in developing treatments for conditions such as Alzheimer’s and Parkinson’s disease, where neuronal protection is paramount .

Antitumor and Cytotoxic Activity

The antitumor potential of thiazole derivatives is a critical area of research. Their cytotoxic properties against cancer cells offer a pathway to new cancer therapies. The compound could be part of studies aimed at understanding and combating various forms of cancer .

Antihypertensive and Cardiovascular Activity

Thiazole derivatives have shown antihypertensive effects, which could be beneficial in managing high blood pressure and related cardiovascular conditions. Research in this area could lead to the development of new classes of antihypertensive drugs .

Antidiabetic Activity

The prevalence of diabetes necessitates the search for new therapeutic agents. Thiazole derivatives have been explored for their antidiabetic activity, which could lead to innovative treatments for managing blood sugar levels and the complications associated with diabetes .

Mechanism of Action

properties

IUPAC Name

[1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3S/c1-2-12-14-11(9-16-12)8-15-5-3-10(7-13)4-6-15/h9-10H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZIMXUZMGTGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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